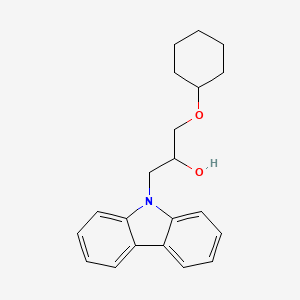
1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol, also known as CXCR4 antagonist AMD3100, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol is a 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol antagonist that works by binding to the 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol receptor and blocking its activation by the chemokine CXCL12. 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol is involved in several physiological and pathological processes, including hematopoiesis, angiogenesis, and cancer metastasis. By blocking 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol activation, 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol can inhibit these processes and have therapeutic effects.
Biochemical and Physiological Effects
1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol has been shown to have several biochemical and physiological effects. In addition to its 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol antagonism, it has been shown to inhibit the activity of several other receptors, including the dopamine D2 receptor and the sigma-1 receptor. It has also been shown to have anti-inflammatory effects by inhibiting the expression of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol in lab experiments is its high potency and specificity for 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol. This makes it a useful tool for studying the role of 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol in various physiological and pathological processes. However, one limitation of using this compound is its potential off-target effects on other receptors, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol. One area of interest is in the development of more potent and selective 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol antagonists for use in cancer therapy. Another area of interest is in the study of the compound's effects on other receptors and its potential therapeutic applications in other diseases. Additionally, the development of new synthetic methods for the compound and its derivatives may also be an area of future research.
Synthesemethoden
The synthesis of 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol involves several steps. The first step is the protection of the carbazole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is followed by the selective reduction of the carbazole ring with lithium aluminum hydride (LiAlH4) to give the corresponding 9H-dihydrocarbazole. The next step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The final step is the reaction of the protected 9H-dihydrocarbazole with cyclohexyl bromide and triethylamine to give the desired product.
Wissenschaftliche Forschungsanwendungen
1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of cancer. 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol is a chemokine receptor that is overexpressed in many types of cancer, and its activation promotes tumor growth and metastasis. 1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)-2-propanol antagonist AMD3100 has been shown to inhibit tumor growth and metastasis in preclinical models of cancer.
Eigenschaften
IUPAC Name |
1-carbazol-9-yl-3-cyclohexyloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c23-16(15-24-17-8-2-1-3-9-17)14-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,16-17,23H,1-3,8-9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJQYNSCFDNIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(cyclohexyloxy)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dipentyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5119884.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5119891.png)
![1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5119902.png)
![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5119904.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119905.png)
![ethyl 2-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5119908.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide](/img/structure/B5119912.png)

![5-bromo-2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5119925.png)
![2-tert-butyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5119941.png)
![7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5119959.png)
![N-(4-methyl-3-nitrophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5119972.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5119976.png)
![lithium 3-[(4-butoxybenzoyl)amino]propanoate](/img/structure/B5119982.png)